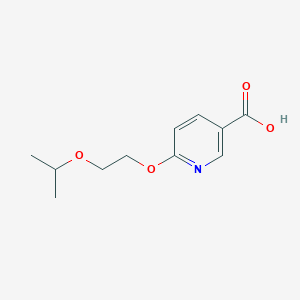
6-Bromo-2-ethenylnaphthalene
概要
説明
6-Bromo-2-ethenylnaphthalene, also known as 6-BNE, is an aromatic compound with a wide range of applications in the scientific and medical fields. It is a colorless, odorless, crystalline solid with a molecular weight of 214.12 g/mol. 6-BNE is used as a reagent in a variety of organic synthesis reactions, and its unique properties have led to its use in a number of research and clinical applications.
科学的研究の応用
Synthesis of Pharmaceutical Intermediates
6-Bromo-2-ethenylnaphthalene and related brominated naphthalene derivatives serve as key intermediates in the synthesis of various pharmaceutical compounds. For instance, 2-Bromo-6-methoxynaphthalene is crucial for producing non-steroidal anti-inflammatory agents such as nabumetone and naproxen. This compound's efficient synthesis, highlighting the pursuit of environmentally benign methodologies, underscores the importance of brominated naphthalenes in drug development processes (Xu & He, 2010).
Material Science and Catalysis
In the realm of materials science and catalysis, derivatives of brominated naphthalenes are utilized in creating advanced materials and catalysts. For example, the Heck arylation of ethylene with brominated naphthalenes leads to the formation of valuable intermediates for anti-inflammatory drugs. This application demonstrates the compound's role in facilitating novel synthetic routes and enhancing chemical transformations (Atla et al., 2009).
Anticancer Research
The potential anticancer properties of brominated naphthalenes have been explored through spectroscopic and molecular docking studies. For instance, research on 2-bromo-6-methoxynaphthalene highlights its promising anticancer activities, further illustrating the therapeutic potential of brominated naphthalene derivatives in medicinal chemistry (Saji et al., 2021).
Environmental and Toxicological Research
The environmental impact and toxicological properties of brominated compounds, including brominated naphthalenes, are subjects of ongoing research. Studies have examined the formation of hazardous by-products, such as dioxins and furans, from the thermal degradation of brominated phenols, shedding light on the environmental risks associated with the use and disposal of brominated flame retardants (Evans & Dellinger, 2005).
作用機序
Target of Action
The primary target of 6-Bromo-2-ethenylnaphthalene (6B2N) is the bacterium Acinetobacter baumannii. This compound has been found to sensitize A. baumannii strains to polymyxin, an antibiotic .
Mode of Action
6B2N interacts with A. baumannii in a way that makes the bacterial cells more susceptible to polymyxin exposure. This interaction occurs in a time- and concentration-dependent manner, indicating that 6B2N exhibits consequential synergistic action with polymyxin .
Biochemical Pathways
It is known that the exposure of 6b2n-treatedA. baumannii cells to polymyxin leads to higher membrane leakage and permeability . This suggests that 6B2N may disrupt the integrity of the bacterial cell membrane, thereby enhancing the effectiveness of polymyxin.
Pharmacokinetics
The compound’s ability to enhance the susceptibility ofA. baumannii to polymyxin suggests that it may have good bioavailability .
Result of Action
The primary molecular effect of 6B2N’s action is an increase in the susceptibility of A. baumannii to polymyxin. This results in higher membrane leakage and permeability in the bacterial cells . On a cellular level, this can lead to the death of the bacteria, thereby helping to combat infections caused by A. baumannii.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6B2N. For instance, the addition of osmolytes, such as trehalose, can cancel the synergistic effect of 6B2N with polymyxin . This suggests that the presence of certain substances in the environment can impact the effectiveness of 6B2N.
特性
IUPAC Name |
2-bromo-6-ethenylnaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h2-8H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUZFDAAOXBYTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401309110 | |
| Record name | 2-Bromo-6-ethenylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170737-47-0 | |
| Record name | 2-Bromo-6-ethenylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170737-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-ethenylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


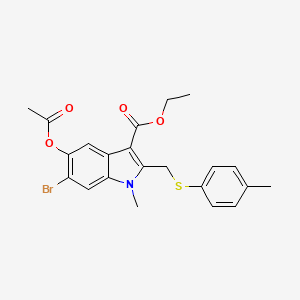
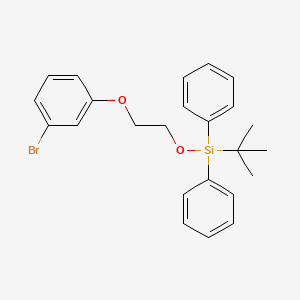
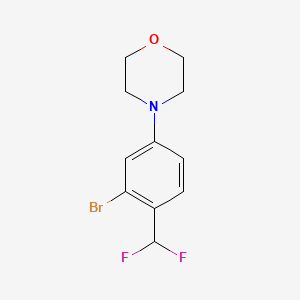
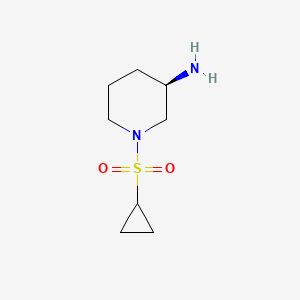
![4-[5-(2,4-Dimethyl-phenyl)-3-trifluoromethyl-pyrazol-1-yl]-benzenesulfonamide](/img/structure/B3109170.png)
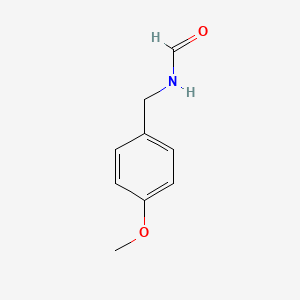
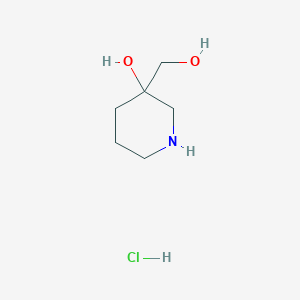
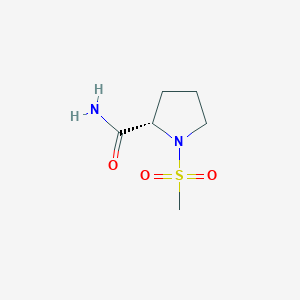
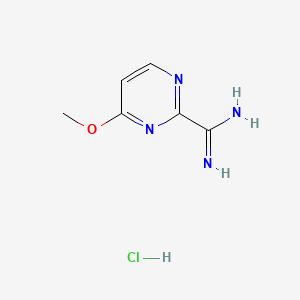
![(1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene](/img/structure/B3109195.png)
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B3109200.png)

